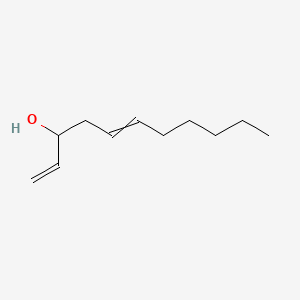

undeca-1,5-dien-3-ol

Description

Structural Classification and Core Chemical Features

Undeca-1,5-dien-3-ol is classified as an unsaturated aliphatic alcohol. Its structure is defined by an eleven-carbon chain ("undeca-") containing two carbon-carbon double bonds ("-dien-") and a hydroxyl group ("-ol"). The nomenclature "1,5-dien-3-ol" specifies the location of these functional groups: the double bonds begin at the first and fifth carbon atoms, and the hydroxyl group is attached to the third carbon atom.

This arrangement of a hydroxyl group on a carbon atom adjacent to a double bond system makes it a dienol. Dienols are a subclass of alcohols and are characterized by the presence of two alkene functionalities and a hydroxyl group. ontosight.ai The core chemical features of this compound include the reactivity associated with both the alcohol and the dienyl moieties, making it susceptible to reactions such as oxidation and addition. The presence of stereoisomers (E/Z configurations at the double bonds and chirality at the third carbon) is an important feature, with mixtures of stereoisomers being common. thegoodscentscompany.com

| Property | Value |

| Molecular Formula | C₁₁H₂₀O |

| Molecular Weight | 168.28 g/mol |

| CAS Number | 56722-23-7 |

| Structural Features | 11-carbon chain, 2 double bonds (C1, C5), 1 hydroxyl group (C3) |

Historical Context of Research on Unsaturated Alcohols and Dienols

The scientific investigation of alcohols dates back to ancient times, with early natural philosophers noting the flammable properties of wine exhalations. wikipedia.org The isolation of ethanol (B145695) was achieved through distillation by the 12th century, marking a significant step in the history of chemistry. uky.edu Research into the broader class of alcohols, including unsaturated variants, evolved from these early beginnings.

In the 19th century, systematic empirical studies on the biological actions of alcohols began to emerge. nih.gov A key development was "Richardson's law," which established that the acute toxicity of straight-chain monohydroxy alcohols is proportional to their carbon chain length. nih.gov While much of the early focus was on simple saturated alcohols like ethanol, the study of more complex structures, including unsaturated alcohols and dienols, grew with the advancement of organic chemistry. nih.gov These compounds were often discovered through the investigation of natural products, where their diverse structures and biological activities spurred further research into their chemical properties and potential applications.

Natural Occurrence and Biosynthetic Pathways of this compound and Related Compounds

This compound is a naturally occurring compound, having been identified and isolated from specific biological sources, particularly marine algae. epfl.ch Its biosynthesis is linked to the oxidative degradation of polyunsaturated fatty acids.

Research has shown that the biosynthesis of this compound in certain brown algae is derived from the oxidative cleavage of fatty acid hydroperoxides. epfl.ch Specifically, it is proposed to originate from the degradation of 9-hydroperoxyarachidonic acid (9-HpETE). epfl.ch This pathway is analogous to the formation of other C11 and C8 compounds in algae, which often serve as signaling molecules or defense compounds. The cleavage of 9-hydroperoxyarachidonic acid yields this compound and a C9-oxo-acid as the other fragment. epfl.ch This biosynthetic link highlights the role of lipid peroxidation in generating a variety of volatile and biologically active compounds in marine ecosystems.

This compound has been isolated from brown algae, particularly those belonging to the genus Dictyopteris. epfl.ch This genus is known for producing a variety of C11 compounds, including hydrocarbons and sulfur-containing molecules that are biosynthetically related to the dienol. epfl.ch The isolation of this compound, along with related acetates and other unsaturated alcohols, from these algae underscores their role in the chemical ecology of the organisms, potentially acting as pheromones or defensive agents against grazers. epfl.chthieme-connect.com The investigation of secondary metabolites from algae like Laurencia pacifica has also led to the discovery of various novel dienols and other terpenes, though not always the specific this compound isomer. d-nb.inforesearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

56722-23-7 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

undeca-1,5-dien-3-ol |

InChI |

InChI=1S/C11H20O/c1-3-5-6-7-8-9-10-11(12)4-2/h4,8-9,11-12H,2-3,5-7,10H2,1H3 |

InChI Key |

JYWXEBALSPBIIA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCC(C=C)O |

Origin of Product |

United States |

Synthetic Methodologies for Undeca 1,5 Dien 3 Ol and Analogues

General Synthetic Approaches

General strategies for the synthesis of undeca-1,5-dien-3-ol and its analogues focus on the efficient construction of the C11 carbon backbone and the introduction of the requisite functional groups. These methods often serve as the foundation for more complex stereoselective syntheses.

Carbon-Chain Elongation Strategies (e.g., Organometallic Reactions with Aldehydes)

A primary strategy for assembling the carbon skeleton of this compound involves the addition of an organometallic nucleophile to an unsaturated aldehyde. This approach is highly effective for carbon-carbon bond formation at the C3 position, directly installing the hydroxyl group.

Organometallic reagents such as Grignard reagents and organozinc reagents are commonly employed. For instance, the reaction of an appropriate C8 organometallic species with a C3 α,β-unsaturated aldehyde like acrolein can furnish the desired C11 backbone. The general scheme involves the nucleophilic attack of the organometallic reagent on the carbonyl carbon of the aldehyde.

Table 1: Examples of Organometallic Additions for Dienol Synthesis

| Organometallic Reagent | Aldehyde | Catalyst/Conditions | Product Type | Typical Yield (%) |

|---|---|---|---|---|

| Octylmagnesium bromide | Acrolein | Diethyl ether, 0 °C to rt | Racemic this compound | 60-80 |

| Dioctylzinc | Acrolein | Chiral ligand (e.g., BINOL) | Enantioenriched this compound | 70-95 |

| Octenyl Grignard | Propanal | THF, -78 °C | This compound analogue | 65-85 |

The reactivity of organozinc compounds is generally lower than that of Grignard or organolithium reagents, which can sometimes lead to better selectivity. uctm.edu The use of chiral ligands with organozinc reagents has become a powerful method for enantioselective additions to aldehydes. uctm.eduacs.orgrsc.orgnih.gov

Building Block Assembly in Multi-Component Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer an efficient alternative for the synthesis of complex molecules like this compound analogues. mdpi.commdpi.comresearchgate.net These reactions are characterized by high atom economy and procedural simplicity.

For the synthesis of polyfunctionalized dienols, an MCR could conceivably involve an aldehyde, an organometallic species, and another reactive component in a one-pot procedure. For example, a domino reaction could be initiated by the addition of an organometallic reagent to an aldehyde, with the resulting intermediate being trapped in situ by another electrophile. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applicable for creating diverse libraries of related dienol structures. nih.gov

Stereoselective Synthesis of this compound and its Stereoisomers

The biological activity of this compound and its analogues is often highly dependent on their stereochemistry. Consequently, significant research has been directed towards the development of methods for the stereoselective synthesis of specific isomers, such as (3S,5Z)-undeca-1,5-dien-3-ol.

Control of Diene and Hydroxyl Stereochemistry (e.g., (3S,5Z)-undeca-1,5-dien-3-ol)

Achieving control over both the configuration of the hydroxyl-bearing stereocenter at C3 and the geometry of the C5-C6 double bond is a key challenge. The synthesis of isomers like (3S,5Z)-undeca-1,5-dien-3-ol often involves a combination of asymmetric synthesis to set the stereocenter and stereoselective olefination to form the Z-double bond.

One approach involves the use of a chiral starting material or a chiral catalyst to establish the (S)-configuration at C3. The subsequent formation of the (Z)-alkene can then be achieved using a Z-selective olefination method. The synthesis of pheromones with (E,Z)-diene systems often employs palladium-catalyzed coupling reactions to form the E-double bond followed by a stereoselective reduction or another coupling reaction to install the Z-double bond. nih.gov For 1,5-diene systems, a Wittig-type reaction is a common choice for installing the C5-C6 double bond with Z-selectivity.

Enantioselective and Diastereoselective Control in C-C Bond Formation and Functionalization

Enantioselective control in the formation of the C-C bond that creates the C3 stereocenter is frequently achieved through the use of chiral catalysts. Asymmetric addition of organozinc reagents to aldehydes in the presence of chiral ligands like certain amino alcohols or BINOL derivatives is a well-established method for producing chiral secondary alcohols with high enantiomeric excess. uctm.eduacs.orgnih.govnih.gov

Diastereoselective reactions can also be employed, particularly when a chiral center already exists in the molecule. For example, the hydroboration of a chiral diene can proceed with high diastereoselectivity, allowing for the introduction of a hydroxyl group with a specific relative stereochemistry. nih.gov Nickel-catalyzed 1,4-hydroboration of dienols has been shown to produce syn-propionate units with high diastereoselectivity. nih.gov

Table 2: Chiral Catalysts in Asymmetric Synthesis of Dienols

| Reaction Type | Catalyst/Ligand | Substrates | Stereoselectivity |

|---|---|---|---|

| Organozinc Addition | (-)-DAIB (N,N-diisobutylnorephedrine) | Dialkylzinc, Aldehyde | High ee |

| Hydroboration | Chiral Rhodium Complex | Diene | High dr |

| Diels-Alder | Chiral Lewis Acid (e.g., CAB complex) | Chiral Dienol, Dienophile | High de |

Application of Stereospecific Olefination Reactions (e.g., Wittig, Wittig-Horner Rearrangements)

Stereospecific olefination reactions are paramount for controlling the geometry of the double bonds in the diene moiety of this compound. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are the most widely used methods for this purpose. mnstate.edu

The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. mnstate.edu The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Non-stabilized ylides, typically prepared from alkylphosphonium salts with strong bases like n-butyllithium, generally lead to the formation of (Z)-alkenes with high selectivity, especially under salt-free conditions. wikipedia.org This makes the Wittig reaction particularly suitable for the synthesis of the (5Z)-isomer of this compound.

The Horner-Wadsworth-Emmons (HWE) reaction, which employs phosphonate (B1237965) carbanions, typically favors the formation of (E)-alkenes. wikipedia.orgnrochemistry.comorganic-chemistry.orgyoutube.com However, modifications to the HWE reaction, such as the Still-Gennari modification which uses phosphonates with electron-withdrawing groups, can provide high selectivity for (Z)-alkenes. nrochemistry.com

Table 3: Stereoselectivity in Olefination Reactions

| Reaction | Ylide/Phosphonate Type | Typical Conditions | Major Alkene Isomer |

|---|---|---|---|

| Wittig | Non-stabilized (e.g., from alkylphosphonium salt) | n-BuLi, THF, salt-free | Z |

| Wittig (Schlosser mod.) | Non-stabilized | n-BuLi, PhLi, low temp. | E |

| HWE | Stabilized (e.g., phosphonoacetate) | NaH, THF | E |

| HWE (Still-Gennari) | Trifluoroethylphosphonate | KHMDS, 18-crown-6 | Z |

These stereoselective olefination methods, when combined with strategies for controlling the stereochemistry of the hydroxyl group, provide powerful and versatile routes to a wide range of stereoisomers of this compound and its analogues.

Stereoselective Alkyne Functionalization and Semi-Reduction Approaches

A prominent strategy for the stereoselective synthesis of dienols like this compound involves the functionalization of alkynes followed by a partial reduction. This method provides excellent control over the geometry of the resulting double bonds.

The semi-reduction of alkynes is a critical step in these synthetic routes. Traditional methods for this transformation, such as using Lindlar's catalyst or P-2 Nickel catalysts, can be complicated by issues like E/Z isomerization of the alkene products and over-reduction to alkanes. orgsyn.org These challenges can make purification of the desired dienol difficult. orgsyn.org

Modern approaches have focused on developing more selective catalysts. For instance, copper-catalyzed semi-reduction of alkynes has shown promise. orgsyn.org These methods often exhibit improved selectivity and can be performed under milder conditions. The choice of reducing agent and catalyst system is crucial for achieving the desired stereochemistry. For example, reduction with sodium in liquid ammonia (B1221849) typically yields trans-alkenes, while Lindlar's catalyst produces cis-alkenes. masterorganicchemistry.commasterorganicchemistry.com

A general pathway can be envisioned where a suitable alkyne precursor is first synthesized. This precursor would contain the carbon backbone of this compound with a triple bond at the position of one of the desired double bonds. Functionalization of this alkyne, for instance, through the addition of an appropriate organometallic reagent, can introduce the hydroxyl group and the remaining part of the carbon chain. The final step is the stereoselective semi-reduction of the alkyne to yield the target dienol. The stereochemical outcome of this final step is dictated by the choice of the reduction conditions.

Catalytic Synthesis of this compound

Catalytic methods offer powerful and efficient alternatives for the synthesis of this compound and its analogues. These methods often proceed with high atom economy and can provide access to a wide range of structural diversity.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are well-suited for the construction of dienols. The Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a particularly versatile method for forming carbon-carbon bonds. wikipedia.orgyoutube.com

This reaction can be applied to the synthesis of dienols by coupling an appropriate vinyl or allyl zinc reagent with a vinyl halide partner that contains a hydroxyl group or a protected hydroxyl group. The reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org A key advantage of the Negishi coupling is the potential for high stereoselectivity, allowing for the controlled formation of specific double bond geometries in the final product. youtube.comnih.gov For the synthesis of this compound, a retrosynthetic analysis might involve disconnecting the molecule at one of the carbon-carbon single bonds adjacent to the double bonds, leading to two smaller fragments that can be joined using a Negishi coupling.

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

| Organozinc Compound | Organic Halide | Palladium or Nickel Complex | Coupled Product | High functional group tolerance, stereoselective C-C bond formation. wikipedia.org |

| Allylzinc Halide | Aryl/Vinyl Electrophile | Palladium Complex | Skipped Dienes | Completely linear-selective coupling. nih.govnih.gov |

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. wikipedia.org This reaction, catalyzed by transition metal carbene complexes such as Grubbs catalysts, involves the redistribution of alkene fragments. wikipedia.orgodu.edu For the synthesis of this compound, a ring-closing metathesis (RCM) or a cross-metathesis (CM) approach could be employed.

In a cross-metathesis strategy, two different alkenes are coupled to form a new alkene. utc.edu One of the starting alkenes would contain the alcohol functionality and a terminal double bond, while the other would provide the remainder of the carbon chain. The efficiency and selectivity of cross-metathesis reactions can be influenced by the nature of the catalyst and the substrates. utc.edu

Grubbs catalysts are known for their tolerance to various functional groups, including alcohols, and their compatibility with a wide range of solvents. wikipedia.orgodu.edu Both first and second-generation Grubbs catalysts can be utilized, with the second-generation catalysts generally exhibiting higher activity. odu.edu

| Metathesis Type | Starting Material(s) | Catalyst | Product | Key Features |

| Cross Metathesis | Two different olefins | Grubbs Catalyst (1st or 2nd Gen) | New olefin with exchanged substituents | Tolerates many functional groups, versatile. wikipedia.orgodu.edu |

| Ring-Closing Metathesis | Acyclic diene | Grubbs Catalyst | Cyclic olefin | Efficient for forming rings. utc.edu |

| Enyne Metathesis | Alkene and Alkyne | Grubbs Catalyst | 1,3-Diene | Forms conjugated diene systems. acs.org |

Catalytic hydrofunctionalization involves the addition of an H-X bond across a double or triple bond. This approach can be used to introduce the hydroxyl group into a pre-existing diene or enyne backbone. For instance, the hydroboration-oxidation of a diene can lead to the formation of an alcohol. The regioselectivity of this reaction is a key consideration and can often be controlled by the choice of borane (B79455) reagent and catalyst.

More advanced methods involve the direct catalytic addition of water or other nucleophiles across an unsaturated bond. Transition metal catalysts, including those based on cobalt, have been developed for the reductive coupling of dienes with ketones to form tertiary alcohols. researchgate.net While not directly producing this compound, these methods highlight the potential of catalytic hydrofunctionalization in the synthesis of complex alcohols. Another relevant transformation is reductive hydroformylation, which can convert alkenes into one-carbon homologated alcohols. chemrxiv.org

The synthesis of enantiomerically pure chiral derivatives of this compound is of significant interest, as chirality plays a crucial role in the biological activity of many molecules. nih.gov Asymmetric catalysis provides a powerful means to achieve this goal.

Several catalytic asymmetric methods can be envisioned for this purpose. For example, asymmetric hydroamination, followed by conversion of the amine to an alcohol, could be a viable route. Copper-hydride catalyzed hydroamination has been shown to be effective for the enantioselective synthesis of chiral amines from olefins. nih.gov

Another approach is the Zr-catalyzed asymmetric carboalumination of alkenes (ZACA reaction). nih.gov This method allows for the enantioselective introduction of an alkyl group and an aluminum species across a double bond, which can then be oxidized to an alcohol. This strategy could be adapted to synthesize chiral precursors to this compound. nih.gov

The development of chiral ligands is central to the success of asymmetric catalysis. mdpi.com Chiral phosphine (B1218219) ligands, for example, are widely used in a variety of transition metal-catalyzed reactions to induce enantioselectivity.

Derivatization and Functionalization Pathways

Once this compound is synthesized, it can serve as a versatile platform for further chemical modifications. The presence of both a hydroxyl group and two double bonds allows for a wide range of derivatization and functionalization reactions.

The hydroxyl group can be converted into various other functional groups. For example, it can be oxidized to a ketone, or converted to an ether or an ester. It can also serve as a directing group for reactions on the nearby double bond. nih.gov

The double bonds can undergo a variety of reactions, such as hydrogenation, epoxidation, dihydroxylation, or halogenation. These reactions can be performed selectively on one of the double bonds, depending on the reaction conditions and the steric and electronic environment of each double bond. The presence of the hydroxyl group can influence the stereochemical outcome of these reactions.

Furthermore, the dienol can participate in radical addition and cyclization reactions to form more complex cyclic structures. mdpi.com The conjugated diene system, if present in an analogue, can undergo Diels-Alder reactions, providing a powerful method for the construction of six-membered rings. sigmaaldrich.com

Chemoselective Oxidation Reactions of the Diene Moiety (e.g., to Epoxides)

The presence of two olefinic bonds in this compound necessitates a controlled approach to achieve selective oxidation. The primary focus in this area is the epoxidation of one of the double bonds, leading to valuable intermediates for further synthesis. The regioselectivity of this reaction is influenced by the electronic and steric environment of each double bond.

Research into the diastereoselective synthesis of related complex molecules has shed light on methods for regioselective epoxidation. For instance, in the synthesis of (±)-patulolide C and its epimer, a key step involved the regioselective epoxidation of a trienol derivative. This suggests that similar strategies could be employed for this compound, where directing effects of the hydroxyl group or the use of specific reagents could favor the oxidation of one double bond over the other.

Commonly employed reagents for such transformations include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or transition metal catalysts in the presence of an oxidant. The choice of reagent and reaction conditions can significantly impact the selectivity of the epoxidation.

| Reagent | Potential Selectivity | Comments |

| m-CPBA | May favor the more electron-rich double bond. | The proximity of the hydroxyl group could influence stereoselectivity. |

| Vanadyl acetoacetonate / t-BuOOH | Directed epoxidation of the allylic double bond. | The hydroxyl group can coordinate to the metal center, directing the oxidant. |

| Titanium(IV) isopropoxide / DET | Asymmetric epoxidation of the allylic double bond. | Can provide high enantioselectivity. |

This table presents potential outcomes based on established reactivity patterns of similar substrates.

Selective Reduction Strategies for Alkene Saturation

The selective saturation of one of the carbon-carbon double bonds in this compound allows for the synthesis of various saturated and partially saturated derivatives. The challenge lies in achieving selectivity between the two double bonds, which have different substitution patterns.

One effective method for the selective reduction of a double bond in a polyene system is the use of diimide (N₂H₂). Diimide is a mild reducing agent that is often generated in situ from hydrazine (B178648) and an oxidizing agent. In the synthesis of analogues of patulolide C, diimide was successfully used for alkene reduction, indicating its potential for selective reduction in similar diene systems like this compound. rsc.org

Catalytic hydrogenation is another widely used method for alkene reduction. The choice of catalyst and reaction conditions is crucial for achieving selectivity. For instance, catalysts like Wilkinson's catalyst (RhCl(PPh₃)₃) are known for their ability to selectively hydrogenate less sterically hindered double bonds. In the case of this compound, the terminal double bond might be more accessible to hydrogenation with such a catalyst.

| Reagent/Catalyst | Potential Selectivity | Comments |

| Diimide (N₂H₂) | Can exhibit selectivity based on steric and electronic factors. | A mild and often selective reducing agent for non-conjugated dienes. rsc.org |

| Wilkinson's Catalyst (RhCl(PPh₃)₃) | May selectively reduce the less substituted double bond. | Homogeneous catalyst, often used for selective hydrogenations. |

| Palladium on Carbon (Pd/C) | Generally less selective, may reduce both double bonds. | A heterogeneous catalyst, typically used for complete saturation. |

This table outlines potential strategies for selective reduction based on known catalytic activities.

Transformations and Substitutions of the Hydroxyl Group

The secondary hydroxyl group in this compound is a key site for a variety of chemical transformations, allowing for the introduction of different functional groups and the extension of the carbon skeleton.

Standard transformations of the hydroxyl group include oxidation to the corresponding ketone, esterification, and etherification. For instance, oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would yield undeca-1,5-dien-3-one.

Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities, including halides, azides, and nitriles.

In a related context, the synthesis of a spiroether involved the nucleophilic addition of allylmagnesium bromide to an aldehyde to form a secondary alcohol, which then underwent further transformations. This highlights the utility of the hydroxyl group as a handle for constructing more complex molecular architectures. nih.gov

| Reaction Type | Reagent(s) | Product |

| Oxidation | PCC, DMP, Swern Oxidation | Undeca-1,5-dien-3-one |

| Esterification | Acetic anhydride, pyridine | Undeca-1,5-dien-3-yl acetate |

| Etherification | NaH, CH₃I | 3-methoxyundeca-1,5-diene |

| Nucleophilic Substitution (via tosylate) | 1. TsCl, pyridine; 2. NaBr | 3-bromoundeca-1,5-diene |

This table provides examples of common transformations of the hydroxyl group.

Cycloaddition Reactions Involving the Diene System (e.g., Diels-Alder Reactions)

The 1,5-diene system of this compound is not a conjugated diene, and therefore, it cannot directly participate as the diene component in a conventional Diels-Alder reaction. The Diels-Alder reaction is a powerful tool for the formation of six-membered rings and requires a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com

However, this compound can potentially act as a dienophile in a Diels-Alder reaction, with one of its double bonds reacting with a suitable conjugated diene. The reactivity of each double bond as a dienophile would be influenced by steric hindrance and the electronic effects of the allylic hydroxyl group. Generally, electron-withdrawing groups on the dienophile accelerate the reaction, while electron-donating groups have the opposite effect. libretexts.org

To utilize the diene system of this compound in a Diels-Alder reaction as the diene component, it would first need to be isomerized to a conjugated diene, such as undeca-1,3-dien-5-ol or undeca-2,4-dien-x-ol. This isomerization could potentially be achieved through acid or base catalysis, or via transition metal-catalyzed rearrangements. Once the conjugated diene is formed, it could then react with a variety of dienophiles to form cyclohexene (B86901) derivatives.

| Reaction | Reactants | Potential Product |

| Isomerization followed by Diels-Alder | 1. Isomerization catalyst; 2. Maleic anhydride | A substituted cyclohexene adduct |

| This compound as a dienophile | 1,3-Butadiene | A cyclohexenyl-substituted octenol |

This table illustrates hypothetical cycloaddition pathways involving this compound, highlighting the necessity of isomerization for it to act as a diene.

Reactivity and Mechanistic Investigations of Undeca 1,5 Dien 3 Ol

Elucidation of Reaction Mechanisms in Synthetic Transformations

The synthetic utility of undeca-1,5-dien-3-ol is highlighted by its role as a precursor in the formation of various organic compounds. One of the key transformations is its dehydration to form 1,3,5-undecatrienes. This elimination reaction typically proceeds through an acid-catalyzed mechanism.

The reaction is initiated by the protonation of the hydroxyl group by an acid catalyst, forming a good leaving group, water. The subsequent departure of the water molecule generates a secondary carbocation at the C-3 position. This carbocation is stabilized by resonance with the adjacent double bond at C-1. The final step involves the abstraction of a proton from C-4 by a conjugate base, leading to the formation of a new double bond and yielding the conjugated 1,3,5-undecatriene (B19402) system. The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. In this case, the formation of the conjugated triene is highly favored due to its extended π-system.

Table 1: Mechanistic Steps in the Dehydration of this compound

| Step | Description | Intermediate/Transition State |

|---|---|---|

| 1 | Protonation of the hydroxyl group | Oxonium ion |

| 2 | Loss of water | Secondary allylic carbocation |

Another significant reaction pathway for dienols like this compound involves oxidation. Depending on the oxidizing agent used, the secondary alcohol can be converted to the corresponding ketone, undeca-1,5-dien-3-one. Milder oxidizing agents are required to prevent cleavage of the double bonds.

Studies on Pericyclic Reactions and Rearrangements Involving the Dienol Structure

The 1,5-diene framework inherent in this compound makes it an ideal candidate for pericyclic reactions, particularly sigmatropic rearrangements. The most notable of these is the Cope rearrangement, a thermally induced nrochemistry.comnrochemistry.com-sigmatropic shift that transforms a 1,5-diene into an isomeric 1,5-diene. masterorganicchemistry.comjk-sci.com For this compound, the presence of the hydroxyl group at the C-3 position enables a variation known as the oxy-Cope rearrangement. masterorganicchemistry.comlibretexts.orglibretexts.orgucla.edu

In the oxy-Cope rearrangement, the initial nrochemistry.comnrochemistry.com-sigmatropic shift of this compound would lead to the formation of an enol intermediate. This enol would then rapidly tautomerize to the more stable keto form, providing a thermodynamic driving force for the reaction. masterorganicchemistry.comlibretexts.org The reaction can be accelerated by converting the hydroxyl group to its corresponding alkoxide, in what is known as the anionic oxy-Cope rearrangement. libretexts.org This variant proceeds at much lower temperatures and often with higher stereoselectivity.

While direct studies on this compound are not extensively documented, research on analogous 1,5-dien-3-ol systems provides a clear precedent for this reactivity. For instance, the oxy-Cope rearrangement is a well-established method for the synthesis of complex molecules and proceeds through a concerted, chair-like transition state. nrochemistry.com

Another important class of rearrangements applicable to derivatives of this compound are Claisen rearrangements. libretexts.org For example, if the hydroxyl group is converted into a vinyl ether, a nrochemistry.comnrochemistry.com-sigmatropic rearrangement can occur to yield a γ,δ-unsaturated aldehyde or ketone. Similarly, the Ireland-Claisen rearrangement of an ester derivative of this compound would lead to a γ,δ-unsaturated carboxylic acid. rsc.org These reactions are known for their high degree of stereospecificity. The Eschenmoser-Claisen rearrangement of an amide acetal (B89532) derivative is another powerful tool for forming γ,δ-unsaturated amides with high (E)-selectivity. nrochemistry.com

Mechanistic Rationalization of Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound is a critical aspect of its chemistry, particularly in the context of asymmetric synthesis. The stereochemistry of pericyclic reactions is often dictated by the geometry of the transition state.

In the oxy-Cope rearrangement, the reaction is known to proceed through a highly ordered, chair-like transition state. nrochemistry.com This concerted mechanism ensures that the stereochemical information from the starting material is transferred to the product with high fidelity. The substituents on the 1,5-diene backbone will preferentially occupy equatorial positions in the chair-like transition state to minimize steric hindrance, thus determining the stereochemistry of the newly formed carbon-carbon bond and the resulting stereocenters.

Similarly, the stereochemical outcome of the Claisen and Ireland-Claisen rearrangements is predictable based on a chair-like transition state model. The preference for substituents to adopt equatorial positions in the transition state leads to the selective formation of one diastereomer. For example, the Eschenmoser-Claisen rearrangement of secondary allylic alcohols is known to proceed with very high (E)-selectivity for the newly formed double bond due to destabilizing 1,3-diaxial interactions in the transition state that would lead to the (Z)-isomer. nrochemistry.com

The stereoselective synthesis of specific isomers of this compound itself can be achieved through various methods, including the use of chiral catalysts or starting from chiral precursors. This control over the initial stereochemistry is crucial for directing the stereochemical outcome of subsequent rearrangements.

Characterization of Reactive Intermediates in Reaction Pathways

The identification and characterization of reactive intermediates are fundamental to understanding the mechanisms of reactions involving this compound. In the case of acid-catalyzed dehydration, the key intermediate is a resonance-stabilized secondary allylic carbocation. This intermediate can be studied by spectroscopic methods or trapped with nucleophiles to confirm its existence.

In the context of pericyclic reactions, the transition state is the crucial, albeit fleeting, species. While direct observation of the transition state is not typically feasible, its structure and energy can be modeled using computational chemistry. nrochemistry.com Experimental evidence for the concerted nature of these reactions comes from kinetic studies and the high degree of stereospecificity observed.

In other transformations, radical intermediates may play a role. For example, in the presence of certain metal catalysts or under conditions of autoxidation, allylic hydroperoxides can be formed from the dienol structure. The decomposition of these hydroperoxides, often catalyzed by metal ions like iron, can generate various radical species, including alkoxyl and peroxyl radicals. researchgate.netcapes.gov.br These highly reactive intermediates can be detected and characterized using techniques such as electron paramagnetic resonance (EPR) spectroscopy in conjunction with spin trapping agents. researchgate.netcapes.gov.br

Table 2: Potential Reactive Intermediates in Reactions of this compound

| Reaction Type | Intermediate | Method of Characterization |

|---|---|---|

| Acid-catalyzed Dehydration | Allylic Carbocation | Spectroscopic methods, trapping experiments |

| Oxy-Cope Rearrangement | Enol (transient) | Inferred from product structure (keto form) |

Advanced Applications in Organic Synthesis

Undeca-1,5-dien-3-ol as a Versatile Synthetic Intermediate and Building Block

The chemical structure of this compound, featuring both alkene and alcohol functionalities, allows it to participate in a wide array of reactions. ontosight.ai This dual reactivity is the cornerstone of its utility as a versatile synthetic intermediate. The hydroxyl group can undergo oxidation, esterification, or serve as a directing group in various transformations. Simultaneously, the two double bonds are amenable to a host of addition reactions, including hydrogenation, halogenation, and epoxidation, as well as more complex cycloadditions and metathesis reactions.

Precursor to Complex Molecules and Natural Product Scaffolds

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of a variety of complex molecules, including those with significant biological activity.

The synthesis of insect pheromones is a critical area of research for the development of environmentally benign pest management strategies. nih.gov Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes, structures that are readily accessible from this compound and its derivatives. Synthetic pheromones are essential for confirming the structure of naturally occurring compounds, which are often produced by insects in minute quantities. nih.gov

For example, derivatives of undecatrienes, which can be synthesized from precursors related to this compound, have been identified as components of the essential oils of certain plants and are structurally related to insect pheromones. researchgate.netgoogle.com The synthesis of specific isomers of undecatrienes, such as (3E,5Z)-1,3,5-undecatriene and (3E,5E)-1,3,5-undecatriene, highlights the importance of controlling stereochemistry in pheromone synthesis. google.com The development of stereoselective methods for the synthesis of dienes and trienes is crucial, as the biological activity of pheromones is often highly dependent on their isomeric purity. beilstein-journals.orgrsc.orgnih.gov

The carbon skeleton of this compound serves as a valuable scaffold for the construction of more complex bioactive natural products. The 1,5-diene motif is a common structural feature in a variety of natural products, including terpenoids and polyketides. researchgate.net The ability to introduce chirality at the C-3 position and to functionalize the double bonds in a stereocontrolled manner allows for the synthesis of a diverse array of natural product analogues.

For instance, the synthesis of (5Z,8Z)-undeca-5,8-dien-1-ol, a related compound, has been achieved and used as a precursor in the total synthesis of the alkaloid (R)-(−)-complanine. beilstein-journals.orgmacewan.ca This synthesis showcases how the undecadiene framework can be elaborated into complex heterocyclic structures. Furthermore, the 1,3-diene moiety, which can be accessed from 1,5-dienes, is a key component of numerous bioactive compounds with antifungal and antiviral properties. researchgate.net

| Precursor Compound | Target Bioactive Molecule Type | Relevant Synthetic Strategy |

| This compound derivatives | Insect Pheromones | Stereoselective olefination, cross-coupling reactions |

| (5Z,8Z)-Undeca-5,8-dien-1-ol | Alkaloids (e.g., Complanine) | Oxidation, amination, cyclization |

| Dienes and Trienes | Terpenoids, Polyketides | Cycloaddition, metathesis |

Role in the Synthesis of Optically Active Compounds

The presence of a stereocenter at the C-3 position in this compound makes it a valuable chiral building block for asymmetric synthesis. The synthesis of enantiomerically pure or enriched compounds is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a molecule can be highly dependent on its stereochemistry.

Methods for the enantioselective synthesis of this compound and related dienols allow for the preparation of optically active products. For example, palladium-catalyzed insertion-cyclization reactions of 2,3-allenols have been developed for the diastereoselective synthesis of highly optically active trans-2,3-disubstituted vinylic oxiranes, which are versatile synthetic intermediates. acs.org Furthermore, the stereoselective synthesis of (1,3Z,5E)-undeca-1,3,5-triene, a component of essential oils from Hawaiian seaweeds, has been reported, illustrating the ability to control the geometry of the double bonds in relation to the stereocenter. psu.edu The development of stereoselective methods for the construction of dienes remains an active area of research, with techniques like dehalogenative homocoupling of alkenyl bromides on copper surfaces offering pathways to specific stereoisomers. rsc.org

Preparation of Specialty Chemicals and Advanced Organic Materials

Beyond its applications in the synthesis of bioactive molecules, this compound and its derivatives have potential uses in the preparation of specialty chemicals and advanced organic materials. The presence of multiple double bonds makes these compounds suitable monomers for polymerization reactions. The ability to control the stereochemistry of the polymer backbone can lead to materials with unique physical and optical properties.

The versatility of the undecadiene framework allows for its incorporation into a variety of complex molecular architectures, including spirocyclic and bicyclic systems. naturalproducts.netuio.no For example, the synthesis of tricyclo[6.2.1.02,7]undeca-4,9-dien-3,6-dione derivatives showcases the use of related dienyl systems in the construction of rigid, cage-like molecules. nih.govresearchgate.net These types of complex structures are of interest for their potential applications in materials science and as ligands for catalysis.

Theoretical and Computational Chemistry Studies on Undeca 1,5 Dien 3 Ol

Electronic Structure and Bonding Analysis

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For undeca-1,5-dien-3-ol, a comprehensive analysis of its electronic structure would involve the use of quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations. These methods provide a detailed picture of the electron distribution and bonding within the molecule.

A key aspect of the electronic structure of this compound is the interplay between the hydroxyl group and the two carbon-carbon double bonds. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, can influence the electron density of the adjacent sigma bonds. The π-systems of the double bonds at the 1 and 5 positions are relatively isolated from each other by three single bonds, suggesting limited electronic conjugation between them.

Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the electronic structure and bonding. It transforms the complex many-electron wavefunction into a localized picture of chemical bonds and lone pairs. For this compound, NBO analysis would likely reveal the following:

Hybridization: The carbon atoms of the double bonds (C1, C2, C5, C6) would exhibit sp² hybridization, while the carbinol carbon (C3) and the other saturated carbons would be sp³ hybridized. The oxygen atom of the hydroxyl group would also be approximately sp³ hybridized.

Bonding Orbitals: The C=C double bonds are composed of a strong σ-bond and a weaker π-bond. The C-O and O-H bonds of the alcohol group are polar covalent bonds, with significant electron density localized on the highly electronegative oxygen atom.

Frontier Molecular Orbital (FMO) theory provides insights into the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

| Molecular Orbital | Predicted Location of Highest Electron Density | Energy (Arbitrary Units) |

| HOMO | Likely localized on the C=C double bonds, particularly the one at the 1-position due to potential hyperconjugative effects from the alkyl chain. | -6.5 eV |

| LUMO | Expected to be a π* antibonding orbital associated with the C=C double bonds. | 1.2 eV |

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the undecane (B72203) chain in this compound allows for a multitude of possible three-dimensional arrangements, or conformations. researchgate.netlibretexts.org Conformational analysis aims to identify the most stable conformers and the energy barriers between them. researchgate.netlibretexts.org This is typically achieved by systematically rotating the dihedral angles of the single bonds and calculating the corresponding energy, thereby mapping out the Potential Energy Surface (PES) . libretexts.orgmuni.czlibretexts.org

The PES is a multidimensional surface that relates the potential energy of a molecule to its geometric parameters. libretexts.orgmuni.czlibretexts.org Minima on the PES correspond to stable conformers, while saddle points represent transition states between these conformers. libretexts.orgmuni.cz For this compound, the key dihedral angles to consider would be those around the C2-C3, C3-C4, and C4-C5 bonds, as rotations around these bonds will significantly alter the relative positions of the hydroxyl group and the two double bonds.

Computational methods like molecular mechanics (MM) can be used for an initial, rapid screening of the conformational space. Subsequently, more accurate quantum mechanical methods (DFT or ab initio) can be employed to refine the geometries and energies of the low-energy conformers and the transition states connecting them.

Key interactions influencing conformational stability in this compound would include:

Torsional Strain: Eclipsing interactions between substituents on adjacent carbon atoms increase the energy of a conformation. Staggered conformations are generally more stable.

Steric Hindrance: Repulsive interactions between bulky groups that are close in space can destabilize a conformation. In this compound, the long alkyl chain can fold back, leading to steric clashes.

Intramolecular Hydrogen Bonding: A crucial factor for this molecule would be the potential for the hydroxyl hydrogen to form a hydrogen bond with the π-electrons of one of the double bonds (O-H···π interaction). Such an interaction, if present, would significantly stabilize certain conformations.

A hypothetical table of low-energy conformers is presented below:

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kJ/mol) | Key Feature |

| A | ~180° (anti) | 0.0 | Extended chain, minimal steric hindrance. |

| B | ~60° (gauche) | 3.5 | Potential for weak intramolecular interactions. |

| C | Varies | 2.1 | Conformation allowing for an O-H···π hydrogen bond with the C5=C6 double bond. |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, a primary reaction pathway to explore would be acid-catalyzed dehydration, a common reaction for alcohols. researchgate.netacs.orgelsevierpure.com This reaction can proceed through different mechanisms, such as E1 or E2, leading to the formation of various diene or triene products. acs.org

Computational modeling can elucidate the step-by-step mechanism of such a reaction:

Reactant and Product Optimization: The geometries of the reactant (this compound) and the potential products are optimized to find their minimum energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) for each elementary step of the reaction. The TS is a saddle point on the PES and represents the highest energy point along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is indeed the correct one for the reaction step.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (Ea), which is a critical parameter for determining the reaction rate.

A hypothetical reaction coordinate diagram for the dehydration of this compound is shown below:

| Reaction Step | Species | Relative Energy (kJ/mol) |

| 1 | This compound + H⁺ | 0 |

| 2 | Protonated Alcohol | -25 |

| 3 | Transition State 1 (Loss of H₂O) | 120 |

| 4 | Carbocation Intermediate + H₂O | 80 |

| 5 | Transition State 2 (Proton Abstraction) | 105 |

| 6 | Undeca-1,3,5-triene + H₃O⁺ | -10 |

This data suggests that the rate-determining step is the formation of the carbocation intermediate.

Prediction of Spectroscopic Properties for Structural Elucidation (e.g., NMR, IR)

Computational methods can accurately predict various spectroscopic properties, which are invaluable for the structural elucidation of new or uncharacterized compounds. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govyoutube.com The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. These predicted values can then be compared with experimental data to confirm the structure. The predicted chemical shifts would be sensitive to the conformation of the molecule, and therefore, averaging over a Boltzmann distribution of low-energy conformers is often necessary for accurate predictions.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated by performing a frequency calculation on the optimized geometry. researchgate.net These frequencies correspond to the absorption bands in an IR spectrum. For this compound, characteristic vibrational modes would include:

O-H stretch: A broad band around 3300-3500 cm⁻¹. The exact position would be sensitive to hydrogen bonding.

C=C stretch: Bands around 1640-1680 cm⁻¹.

C-O stretch: A band in the region of 1050-1150 cm⁻¹.

=C-H stretch: Bands just above 3000 cm⁻¹.

C-H stretch (sp³): Bands just below 3000 cm⁻¹.

A table of predicted vs. hypothetical experimental frequencies is provided below:

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |

| O-H stretch | 3450 | 3435 |

| C=C stretch | 1665, 1650 | 1660, 1648 |

| C-O stretch | 1100 | 1095 |

Theoretical Investigations of Related Carbene and Allene Isomers within C11 Frameworks

While this compound has the molecular formula C₁₁H₂₀O, theoretical studies of other C₁₁ frameworks, such as C₁₁H₈, can provide valuable methodological insights. frontiersin.org Extensive computational work has been done on the potential energy surfaces of C₁₁H₈ carbene and allene isomers. frontiersin.org These studies often employ high-level computational methods to explore the vast number of possible isomers and their relative stabilities.

The methodologies used in these studies, such as automated PES exploration and high-accuracy energy calculations, could be applied to investigate the isomers of C₁₁H₂₀O. For example, one could computationally explore the isomerization of this compound to other functional group isomers, such as aldehydes, ketones, or cyclic ethers. The relative energies of these isomers would provide a thermodynamic landscape of the C₁₁H₂₀O chemical space.

Q & A

Q. How is undeca-1,5-dien-3-ol structurally characterized, and what analytical methods are recommended for its identification?

- Methodological Answer : Structural characterization typically employs spectroscopic techniques:

- NMR Spectroscopy : Assign diastereotopic protons and olefinic signals (δ 5.2–5.8 ppm for conjugated dienes).

- GC-MS : Monitor molecular ion peaks (e.g., m/z 168 for C₁₁H₁₈O) and fragmentation patterns to confirm purity and isomerism .

- IR Spectroscopy : Identify hydroxyl (∼3350 cm⁻¹) and conjugated diene (∼1650 cm⁻¹) stretches.

- Reference Standards : Cross-validate with EFSA’s flavouring substance evaluations, which include JECFA and CoE criteria for structural confirmation .

Q. What synthetic routes are reported for this compound, and what are their yields and limitations?

- Methodological Answer : Key methods include:

| Method | Reagents/Conditions | Yield | Limitations |

|---|---|---|---|

| Grignard Addition | Allyl magnesium bromide + ketone | 45–60% | Stereochemical control challenges |

| Jones Oxidation | CrO₃/H₂SO₄ on dienol precursors | 50–70% | Overoxidation risk; requires low temp |

| Enzymatic Reduction | Ketone reductase + NADPH cofactor | 30–50% | Scalability and enzyme stability |

- Optimization Tip : Use GC-MS to track intermediates and minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives, particularly in stereochemical assignments?

- Methodological Answer :

- Comparative Analysis : Contrast NMR data across studies (e.g., coupling constants for cis vs. trans dienes).

- Mosher’s Method : Apply chiral derivatization (e.g., α-methoxy-α-trifluoromethylphenylacetic acid) to determine absolute configuration of hydroxyl groups .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and validate experimental data .

- Case Study : In halogenated analogs, conflicting NOESY correlations were resolved via X-ray crystallography .

Q. What toxicological data gaps exist for this compound, and how can they be addressed in regulatory-compliant research?

- Methodological Answer :

- EFSA Re-evaluation Gaps : Genotoxicity data (e.g., Ames test, micronucleus assay) and in vivo metabolism studies are prioritized .

- Experimental Design :

- Ames Test : Use Salmonella typhimurium strains TA98/TA100 ± metabolic activation (S9 fraction).

- Dosing Strategies : Apply OECD guidelines for acute oral toxicity (limit dose: 2000 mg/kg body weight).

- Data Harmonization : Cross-reference with structurally similar compounds (e.g., octa-1,5-dien-3-ol) to infer metabolic pathways .

Q. How is this compound utilized as a synthetic intermediate in bioactive molecule development?

- Methodological Answer :

- Pharmaceutical Applications :

- Antibacterial Agents : Serve as a backbone for halogenated monoterpenes (e.g., costatone C derivatives with MICs ∼32 µg/mL against S. aureus) .

- Fragrance Chemistry : Functionalize via esterification (e.g., acetylated derivatives for volatility modulation) .

- Polymer Synthesis : Incorporate into diol-based polyesters for controlled biodegradability studies .

- Key Reaction : Epoxidation of the 1,5-diene moiety with m-CPBA, followed by regioselective ring-opening for chiral centers .

Data Contradiction Analysis Framework

For unresolved issues (e.g., reactivity under storage):

- Step 1 : Replicate experiments using standardized protocols (e.g., ICH Q1A for stability testing) .

- Step 2 : Compare results against EFSA’s flavouring substance database for batch-specific anomalies .

- Step 3 : Publish contradictions in open-access platforms (e.g., PubChem) to crowdsource analytical validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.